8-Chloro-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of flavones. Flavones are a group of naturally occurring compounds known for their diverse biological activities. This particular compound is characterized by the presence of chlorine, methoxy groups, and a phenyl group attached to the benzopyran core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate substituted benzaldehydes with 2-hydroxyacetophenone derivatives. The reaction is often catalyzed by acids or bases under reflux conditions. The resulting intermediate undergoes cyclization to form the benzopyran core, followed by chlorination and methoxylation to introduce the chlorine and methoxy groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like chlorine, nitric acid, and sulfuric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted flavones, quinones, and dihydro derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
8-Chloro-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 8-Chloro-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities, interacting with cellular receptors, and influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dimethoxyflavone: Lacks the chlorine atom but shares the methoxy and phenyl groups.
Chrysin: A naturally occurring flavone with hydroxyl groups instead of methoxy groups.
Pinocembrin: A dihydroflavone with similar structural features but different functional groups
Uniqueness
8-Chloro-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The combination of chlorine and methoxy groups may enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
Eigenschaften
CAS-Nummer |
88503-27-9 |
---|---|
Molekularformel |
C17H13ClO4 |
Molekulargewicht |
316.7 g/mol |
IUPAC-Name |
8-chloro-5,7-dimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H13ClO4/c1-20-13-9-14(21-2)16(18)17-15(13)11(19)8-12(22-17)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI-Schlüssel |
ZSQMPQTVNIORHB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=CC=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.